![molecular formula C8H5Cl3O2 B3290582 Methyl 2,3,5-trichlorobenzoate CAS No. 86569-79-1](/img/structure/B3290582.png)
Methyl 2,3,5-trichlorobenzoate
Overview
Description
Methyl 2,3,5-trichlorobenzoate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that has a molecular formula of C8H5Cl3O2. Methyl 2,3,5-trichlorobenzoate is also known as Methyl trichlorobenzoate or MTCB. This chemical compound is used in various fields of research, including medicinal chemistry, biochemistry, and environmental science.
Scientific Research Applications
Analytical Method Development
Gardner and Overton (1960) developed a liquid-liquid partition chromatographic method for determining 2,3,6-trichlorobenzoic acid in herbicides. This method showed precision and considered the effects of various chlorobenzoic acid impurities (Gardner & Overton, 1960).
Chemical Synthesis and Reactions
- Varaksina et al. (2005) studied the regioselective chlorination of methyl-trichlorobenzo[d]-1,3,2-dioxaphospholes. They examined reactions with molecular chlorine, leading to specific tetrachlorobenzo[d]-1,3,2-dioxaphospholes (Varaksina et al., 2005).
- Karegoudar et al. (2008) synthesized compounds with 2,3,5-trichlorophenyl moiety, exploring their antimicrobial and anti-inflammatory activities. This demonstrated potential applications in medicine (Karegoudar et al., 2008).
Environmental Degradation Studies
Baggi et al. (2008) investigated the degradation properties of chlorobenzoates by a mixed culture. They found that this culture could oxidize 2,3,5-trichlorobenzoate, indicating its potential for environmental remediation (Baggi et al., 2008).
Electrochemical Analysis
Gassmann and Voss (2008) explored the electroreduction ofchlorinated methyl benzoates, including methyl 2,3,4-trichlorobenzoate. They studied the dechlorination process and its regioselectivity, offering insights into electrochemical reduction mechanisms (Gassmann & Voss, 2008).
Spectroscopic Studies
Xuan and Zhai (2011) conducted experimental and theoretical studies on methyl 2,5-dichlorobenzoate, closely related to methyl 2,3,5-trichlorobenzoate. Their work included Fourier transform infrared and Raman spectroscopy, contributing to the understanding of molecular structures and vibrational spectra (Xuan & Zhai, 2011).
Material Science
Chaturvedi, Tanaka, and Kaeriyama (1993) used methyl 2,5-dichlorobenzoate, a compound similar to methyl 2,3,5-trichlorobenzoate, in a precursor route to synthesize poly(p-phenylene). This highlights its potential application in polymer chemistry and material science (Chaturvedi, Tanaka, & Kaeriyama, 1993).
Magnetic Properties in Chemistry
Zhang and Zheng (2016) utilized 2,3,5-trichlorobenzoic acid in synthesizing tetranuclear complexes, examining their structures and magnetic properties. This research indicates the relevance of such compounds in the field of coordination chemistry and material science (Zhang & Zheng, 2016).
Biochemistry and Molecular Biology
Volz et al. (2016) studied the effects of Tris(1,3-dichloro-2-propyl)phosphate, a compound structurally related to methyl 2,3,5-trichlorobenzoate, on zebrafish embryos. They focused on genome-wide hypomethylation, which is significant for understanding epigenetic effects in developmental biology (Volz et al., 2016).
properties
IUPAC Name |
methyl 2,3,5-trichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXCZBWVKRBHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256480 | |
Record name | Benzoic acid, 2,3,5-trichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,5-trichlorobenzoate | |
CAS RN |
86569-79-1 | |
Record name | Benzoic acid, 2,3,5-trichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86569-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,5-trichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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